molecular formula C9H6N4S B184002 5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 28668-95-3

5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B184002
CAS No.: 28668-95-3
M. Wt: 202.24 g/mol
InChI Key: ZALSCYONNRBWQT-UHFFFAOYSA-N
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Description

5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry

Mechanism of Action

Target of Action

The primary target of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, also known as 9H-1,3,4,9-Tetraaza-fluorene-2-thiol, is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . Rapidly proliferating cancer cells have a higher iron requirement than normal cells .

Mode of Action

The binding of this compound to ferrous ions leads to a decrease in the intracellular iron ion level, which can significantly inhibit cancer cell proliferation .

Biochemical Pathways

The compound’s interaction with iron ions affects the biochemical pathways related to cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . The exact biochemical pathways affected by this compound are complex and may vary depending on the specific cellular context .

Pharmacokinetics

Its bioavailability is likely influenced by its selective binding to ferrous ions .

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the addition of Fe2+ ions can abolish the cytotoxicity of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with thiosemicarbazide. For instance, tert-butyl-substituted derivatives can be synthesized by condensing tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents like dioxane and bases such as potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5H-[1,2,4]triazino[5,6-b]indole-3-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific thiol group, which imparts distinct reactivity and biological activity. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEJKVRRTJDBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951329
Record name 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28668-95-3
Record name 5H-1,2,4-Triazino(5,6-b)indole-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028668953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28668-95-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antimicrobial activities of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives?

A: Research indicates that this compound derivatives demonstrate promising antimicrobial activities against a range of pathogens. Notably, certain derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis [, ]. For example, compounds 3b, 3c, and 3i demonstrated potent antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 ± 0.00 μg/mL []. Further investigation revealed moderate antifungal activity against Candida albicans for several derivatives, with MIC values ranging from 31.25 to 200 μg/mL [].

Q2: How does the structure of this compound impact its activity?

A: Modifications to the this compound scaffold significantly influence its biological activity. Introducing substituents at the 3-position with various alkyl or aryl groups can modulate its interactions with target enzymes or receptors, thereby affecting its potency and selectivity [, ]. For instance, incorporating a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group at the N-5 position yielded derivatives with enhanced antifungal activity against Candida albicans compared to the parent compound [].

Q3: What computational chemistry approaches have been used to study this compound?

A: Molecular docking studies have provided insights into the binding interactions of this compound derivatives with target proteins. This approach was employed to investigate the binding affinities and interactions of these compounds with the Mycobacterium tuberculosis InhA protein, a key enzyme involved in mycolic acid biosynthesis and a validated drug target for tuberculosis treatment []. These simulations help predict the potential efficacy of novel derivatives and guide the design of more potent antitubercular agents.

Q4: Beyond antimicrobial activity, are there other potential applications for this compound derivatives?

A: Research suggests that this compound derivatives possess antioxidant properties []. This discovery opens avenues for exploring their potential in treating conditions associated with oxidative stress. Further investigations are needed to elucidate their mechanisms of action and evaluate their efficacy in relevant biological models.

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